1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
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Overview
Description
1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a methoxy-methylphenylsulfonyl group and a thiophenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Methoxy-Methylphenyl Group: This step might involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Incorporation of the Thiophenyl Group: The thiophenyl group can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce deoxygenated derivatives.
Scientific Research Applications
1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and potential therapeutic benefits.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action for 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
- 1-((4-Methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
Uniqueness
1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the specific combination of functional groups and their positions on the piperidine ring. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-4-thiophen-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-13-12-15(5-6-16(13)21-2)23(19,20)18-9-7-14(8-10-18)17-4-3-11-22-17/h3-6,11-12,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUCTZNXFYREIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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